molecular formula C7H4Br2INO2 B3215398 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene CAS No. 1160573-65-8

1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene

Cat. No.: B3215398
CAS No.: 1160573-65-8
M. Wt: 420.82
InChI Key: XAKBUBRMTYWTSB-UHFFFAOYSA-N
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Description

1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene (CAS 1160573-65-8) is a highly functionalized benzene derivative engineered to serve as a versatile and advanced synthetic intermediate in contemporary organic chemistry. Its strategic value lies in the unique, multi-halogenated scaffold which provides distinct sites for selective, sequential functionalization, making it a powerful building block for constructing complex molecular architectures such as pharmaceuticals, agrochemicals, and functional materials . The presence of three different halogen atoms—two bromines and one iodine—on the same aromatic ring creates a platform for regioselective metal-catalyzed cross-coupling reactions. The carbon-iodine bond, being significantly more reactive than the carbon-bromine bonds, allows for selective functionalization at the 4-position first, followed by subsequent modifications at the bromine-substituted sites, enabling a stepwise approach to densely functionalized compounds . The strong electron-withdrawing nitro group at the 2-position further activates the ring towards nucleophilic aromatic substitution and can be readily reduced to a valuable aniline group, providing a handle for further diversification into amines, amides, or heterocycles . This compound is part of a class of substituted aromatic compounds whose properties and toxicities can be modeled through Quantitative Structure-Activity Relationship (QSAR) studies, which highlight the significant impact of nitro and halogen functional groups on a molecule's biological activity and environmental footprint . It is strictly intended for research purposes in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-4-iodo-5-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2INO2/c1-3-2-4(8)7(11(12)13)5(9)6(3)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKBUBRMTYWTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1I)Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Dibromo 4 Iodo 5 Methyl 2 Nitrobenzene

The definitive structural analysis of complex organic molecules like 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene relies on a suite of advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are indispensable tools that provide detailed information about the molecular framework, functional groups, and electronic environment.

**reactivity and Mechanistic Investigations of 1,3 Dibromo 4 Iodo 5 Methyl 2 Nitrobenzene**

Impact of Substituents on Aromatic Ring Reactivity

Directing Effects and Electronic Influence of Halogens, Methyl, and Nitro Groups

The regioselectivity of electrophilic aromatic substitution (EAS) reactions is primarily controlled by the directing effects of the substituents already present on the aromatic ring. ucalgary.ca In the case of 1,3-dibromo-4-iodo-5-methyl-2-nitrobenzene, the substituents guide incoming electrophiles to specific positions.

Halogens (Bromo and Iodo): Bromine and iodine are ortho-, para-directing groups. While they are deactivating due to their inductive electron withdrawal, they possess lone pairs of electrons that can be donated to the ring via resonance, which stabilizes the arenium ion intermediate at the ortho and para positions. libretexts.org

Methyl Group: The methyl group is an ortho-, para-directing and activating group. It donates electron density to the ring through induction and hyperconjugation, making the ring more susceptible to electrophilic attack. libretexts.org

Nitro Group: The nitro group is a potent deactivating and meta-directing group. stackexchange.com Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly diminishes the electron density of the aromatic ring, rendering it less reactive towards electrophiles. wikipedia.org It directs incoming electrophiles to the meta position, which is the least deactivated position.

The collective influence of these substituents on the aromatic ring of this compound results in a significantly deactivated system towards electrophilic attack. The directing effects of the activating methyl group and the deactivating halogens are in competition with the powerful meta-directing effect of the nitro group.

Table 1: Summary of Substituent Effects on the Aromatic Ring
SubstituentElectronic EffectDirecting Effect
Bromo (-Br)Electron-withdrawing (Inductive), Electron-donating (Resonance)Ortho, Para
Iodo (-I)Electron-withdrawing (Inductive), Electron-donating (Resonance)Ortho, Para
Methyl (-CH₃)Electron-donating (Inductive & Hyperconjugation)Ortho, Para
Nitro (-NO₂)Strongly Electron-withdrawing (Inductive & Resonance)Meta

Competition between Electrophilic and Nucleophilic Attack Sites

The specific substitution pattern on this compound allows for both electrophilic and nucleophilic aromatic substitution, although they occur under distinct conditions.

Nucleophilic Aromatic Substitution (NAS): The presence of the strongly electron-withdrawing nitro group, in conjunction with the halogens, makes the aromatic ring susceptible to nucleophilic aromatic substitution. wikipedia.orglibretexts.org The nitro group effectively stabilizes the negative charge of the Meisenheimer complex, the intermediate in NAS reactions. wikipedia.orguomustansiriyah.edu.iq The positions ortho and para to the nitro group are consequently activated for nucleophilic attack. In this molecule, the carbon atoms bearing the bromine and iodine atoms are situated ortho and para to the nitro group, making them primary targets for substitution by strong nucleophiles. libretexts.org

Advanced Studies of Electrophilic Aromatic Substitution Reactivity

Due to the highly deactivated nature of the ring, detailed experimental studies on the electrophilic aromatic substitution (EAS) of this compound are not widely reported. Nevertheless, the fundamental principles of EAS can be used to infer its potential reactivity.

Benzenonium Ion Intermediates and Reaction Pathways

In a hypothetical EAS reaction, the incoming electrophile would attack the π-electron system of the benzene (B151609) ring, forming a resonance-stabilized carbocation known as a benzenonium ion or arenium ion. msu.edumsu.edubyjus.com The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. msu.edu

For this compound, an attack at the C6 position (ortho to the methyl group and meta to the nitro group) would generate a benzenonium ion where the positive charge is delocalized. The stability of this intermediate would be a function of the electronic contributions of all substituents. The electron-donating methyl group would help stabilize the positive charge, while the electron-withdrawing halogens and nitro group would have a destabilizing effect. uomustansiriyah.edu.iq The reaction would proceed through this intermediate, followed by the loss of a proton from the same carbon atom to restore aromaticity. msu.edubyjus.com

Kinetic Isotope Effects in EAS Reactions

Kinetic isotope effects (KIEs) serve as a valuable tool for elucidating reaction mechanisms. In EAS reactions, a primary KIE is observed when the cleavage of the C-H bond is the rate-determining step. masterorganicchemistry.com This is not typically the case for most EAS reactions, where the formation of the benzenonium ion is the slow step. msu.eduyoutube.com However, a KIE may be observed in instances of significant steric hindrance or when a strong base is employed. stackexchange.com Given the crowded nature of the this compound ring, it is plausible that a study involving its deuterated analog could reveal a kinetic isotope effect, offering insights into the transition state of the reaction. stackexchange.comyoutube.com

Nucleophilic Aromatic Substitution Reactivity Profiling

The presence of a strongly electron-withdrawing nitro group makes this compound a prime candidate for nucleophilic aromatic substitution (NAS). wikipedia.orgmasterorganicchemistry.com The positions ortho and para to the nitro group are activated towards nucleophilic attack. libretexts.orguomustansiriyah.edu.iq In this molecule, the carbon atoms at positions 1, 3, and 4, which are bonded to the halogens, are all positioned either ortho or para to the nitro group.

The general mechanism for NAS involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orguomustansiriyah.edu.iq The negative charge in this intermediate is delocalized across the ring and is particularly well-stabilized by the electron-withdrawing nitro group. libretexts.org In the final step, a leaving group (one of the halogen atoms) is expelled, and the aromaticity of the ring is restored. nih.gov

The relative leaving group ability of halogens in NAS reactions typically follows the order I > Br > Cl > F. Consequently, it is anticipated that the iodine atom at position 4 would be the most readily substituted by a nucleophile, followed by the bromine atoms at positions 1 and 3. The specific outcome will also be influenced by the nature of the nucleophile and the reaction conditions.

Meisenheimer Complex Formation and Pathway Analysis

Nucleophilic aromatic substitution (SNAr) reactions are characteristic of aromatic rings bearing strong electron-withdrawing groups, such as the nitro group present in this compound. The reaction proceeds via a two-step addition-elimination mechanism. In the initial, typically rate-determining step, a nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group. libretexts.org This attack disrupts the aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

For this compound, the nitro group strongly activates the ring for nucleophilic attack. The negative charge of the Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the ortho-nitro group, providing significant stabilization. libretexts.orgyoutube.com Nucleophilic attack can potentially occur at the carbon atoms bearing the halogen substituents (positions 1, 3, and 4). The formation of the Meisenheimer complex is a key mechanistic feature of the SNAr pathway. masterorganicchemistry.com While specific studies on Meisenheimer complexes derived from this compound are not prevalent, the general principle holds that the attack of a nucleophile (e.g., an alkoxide or amine) would lead to such a stabilized intermediate. libretexts.orgrsc.org In some cases, these complexes can be stable enough to be isolated or detected spectroscopically. masterorganicchemistry.com The subsequent step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final substitution product. youtube.com

Influence of Activating/Deactivating Groups on SNAr Efficiency

The efficiency of nucleophilic aromatic substitution on this compound is profoundly influenced by the electronic properties of its substituents.

Activating Group: The nitro group (-NO₂) at the C2 position is a powerful activating group for SNAr reactions. Its strong electron-withdrawing nature (both by induction and resonance) depletes the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com The stabilization of the negative charge in the Meisenheimer intermediate is most effective when the withdrawing group is positioned ortho or para to the site of nucleophilic attack. libretexts.orgyoutube.com In this molecule, the nitro group is ortho to the bromine at C1 and meta to the bromine at C3 and the iodine at C4.

Deactivating Groups/Leaving Groups: The halogen atoms (Br, I) serve as leaving groups in SNAr reactions. In contrast to Sₙ2 reactions, where the bond strength to the leaving group is critical, in SNAr the rate-determining step is typically the initial nucleophilic attack. masterorganicchemistry.com The electronegativity of the halogen is more influential than its bond strength with carbon. Highly electronegative halogens enhance the electrophilicity of the carbon they are attached to, favoring the attack. Consequently, the typical leaving group aptitude in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.comresearchgate.net This means that displacement of the bromine or iodine atoms in this compound would be slower compared to a corresponding chloro or fluoro derivative. The methyl group (-CH₃) is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack by increasing its electron density.

Given the positions of the substituents, nucleophilic attack is most likely to occur at the C1 or C4 positions, which are ortho and para, respectively, to the strongly activating nitro group.

Table 1: Influence of Substituents on SNAr Reactivity

Substituent Position Electronic Effect Influence on SNAr
-NO₂ 2 Strong electron-withdrawing Strong activation
-Br 1, 3 Inductive electron-withdrawing, leaving group Moderate activation of the site, moderate leaving group
-I 4 Inductive electron-withdrawing, leaving group Weakest activation of the site, best halogen leaving group among halogens present

Reduction Chemistry of the Nitro Group

The nitro group is readily reducible to a variety of other nitrogen-containing functional groups, most commonly the amino group (-NH₂).

Selective Reduction to Amino Derivatives and Other Nitrogen Functionalities

The conversion of the nitro group in this compound to an amine is a synthetically valuable transformation. A variety of reagents can achieve this while leaving the halogen substituents intact. wikipedia.org

Common methods for the selective reduction of aromatic nitro groups include:

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classic choices for this reduction. youtube.com Tin(II) chloride (SnCl₂) in ethanol (B145695) is another effective system that is known for its chemoselectivity, often not affecting other reducible groups like halogens. stackexchange.com

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel is a very common and clean method. wikipedia.org Careful selection of the catalyst and reaction conditions is crucial to avoid dehalogenation (removal of Br or I), which can be a competing side reaction.

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Raney nickel or iron salts) can also be used. wikipedia.org

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be employed for the reduction of nitro groups. wikipedia.org

By controlling the reaction conditions and the reducing agent, it is also possible to obtain intermediate reduction products such as nitroso (-NO) or hydroxylamino (-NHOH) derivatives. wikipedia.orgmdpi.com

Table 2: Common Reagents for Selective Nitro Group Reduction

Reagent Typical Conditions Selectivity Notes
Fe / HCl Aqueous, heat Generally robust and cost-effective.
SnCl₂·2H₂O Ethanol, heat High chemoselectivity, tolerates many functional groups including halogens. stackexchange.com
H₂ / Pd/C Methanol (B129727) or Ethanol, RT Highly efficient, but risk of dehalogenation, especially for I and Br.

Mechanistic Insights into Electrocatalytic Reduction

Electrocatalytic methods offer a green and highly controllable alternative for the reduction of nitroaromatic compounds. The process involves the transfer of electrons from a cathode to the nitroaromatic substrate, often mediated by a catalyst. colab.ws The reduction of a nitro group is a multi-electron, multi-proton process that can proceed through several intermediates. mdpi.com

The mechanism typically involves a sequence of single-electron transfers and protonation steps. The initial single-electron transfer forms a nitro anion radical (ArNO₂⁻•). mdpi.com Subsequent steps lead to the formation of nitroso (ArNO) and hydroxylamine (B1172632) (ArNHOH) intermediates, which are further reduced to the amine. mdpi.com The specific pathway and the potential to isolate intermediates depend on the electrode potential, the pH of the medium, and the nature of the electrode material or catalyst used. For polyhalogenated compounds, controlling the electrode potential is critical to selectively reduce the nitro group without causing reductive cleavage of the carbon-halogen bonds.

Oxidation Pathways and Stability under Various Conditions

The aromatic ring of this compound is highly electron-deficient due to the presence of the nitro group and three halogens, making it generally resistant to electrophilic attack and oxidative degradation. The most susceptible site for oxidation is the methyl group.

When attached to an aromatic ring, alkyl groups can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents. libretexts.org A common reagent for this transformation is potassium permanganate (B83412) (KMnO₄) in an alkaline solution, followed by acidification. libretexts.orgchemspider.com

For this compound, this reaction would convert the methyl group at C5 into a carboxylic acid, yielding 2,4-dibromo-5-iodo-6-nitrobenzoic acid. The reaction proceeds under harsh conditions (e.g., heating under reflux). libretexts.org The stability of the rest of the molecule under these conditions would need to be considered, although aryl halides and nitro groups are generally stable to permanganate oxidation. Studies on substituted toluenes have shown that the presence of electron-withdrawing groups, like a nitro group, can influence the rate of methyl group oxidation. nih.gov The increasing number of methyl groups on an aromatic ring has been linked to products that are less oxidized. science.gov

Organometallic Transformations and Derivatization at Halogen Sites

The carbon-halogen bonds in this compound provide sites for organometallic transformations, which are fundamental for forming new carbon-carbon or carbon-heteroatom bonds. The reactivity of the halogens in these reactions typically follows the order I > Br > Cl. Therefore, the C-I bond is the most likely to react selectively in many organometallic processes. openstax.org

Cross-Coupling Reactions: The iodine and bromine atoms can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. libretexts.org By choosing appropriate reaction conditions, it may be possible to achieve selective coupling at the more reactive C-I bond, leaving the C-Br bonds intact. For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base could replace the iodine atom with a new aryl group. libretexts.org

Grignard and Organolithium Reagents: The formation of Grignard or organolithium reagents by direct reaction with magnesium or lithium metal is generally incompatible with the presence of the acidic protons of a nitro group. These highly basic organometallic reagents would react with the nitro group instead of the halogen.

Metal-Halogen Exchange: A milder approach involves metal-halogen exchange, for instance using an organolithium reagent. This would preferentially occur at the most reactive C-I bond.

Thiolation: Nickel-catalyzed reactions with disulfides in the presence of a reducing agent like zinc can be used to convert aryl iodides into aryl sulfides, offering another pathway for derivatization at the C-I position. acs.org

These transformations allow for the selective functionalization of the halogenated positions, enabling the synthesis of a wide array of more complex derivatives.

Photochemical Reactivity and Light-Induced Transformations

The photochemistry of such molecules is typically dictated by the nature of the substituents and the reaction conditions, particularly the solvent. The primary photochemical processes for halogenated nitroaromatics can include intramolecular rearrangement, reactions involving a substituent, reactions involving the aromatic nucleus, and cleavage of the carbon-halogen bond.

For iodo- and bromo-substituted nitrobenzenes, irradiation in a hydrogen-donating solvent like methanol can lead to photoreduction of the nitro group. In some cases, replacement of the nitro group by a methoxy (B1213986) group from the solvent has been observed. Another significant pathway, especially for iodo-substituted compounds, is the homolytic cleavage of the carbon-iodine (C-I) bond, which is generally weaker than carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This C-I bond cleavage can lead to the formation of a radical species and subsequent reactions. For instance, in the case of 1-iodo-2-nitrobenzene, the replacement of the iodine atom by a hydrogen atom has been documented.

The presence of both bromo and iodo substituents on the same aromatic ring, as in this compound, introduces competitive photochemical pathways. The relative quantum yields of C-Br versus C-I bond cleavage would be a key factor in determining the product distribution.

In the absence of specific data for this compound, a summary of photochemical reactions observed for related compounds is presented below.

Table 1: Summary of Photochemical Reactions of Related Halogenated Nitroaromatic Compounds

Compound Solvent Observed Reaction(s) Reference(s)
1-Iodo-2-nitrobenzene Benzene Photoreduction of the nitro group
1-Iodo-2-nitrobenzene Methanol Replacement of the nitro group by a methoxy group; Replacement of the iodo group by a hydrogen atom
1-Iodo-3-nitrobenzene Benzene Photoreduction of the nitro group
1-Iodo-3-nitrobenzene Methanol Replacement of the nitro group by a methoxy group
1-Iodo-4-nitrobenzene Benzene Photoreduction of the nitro group
1-Iodo-4-nitrobenzene Methanol Replacement of the nitro group by a methoxy group
1-Bromo-2-nitrobenzene Methanol Photoreduction of the nitro group
1-Bromo-4-nitrobenzene Benzene Photoreduction of the nitro group
1-Bromo-4-nitrobenzene Methanol Replacement of the nitro group by a methoxy group
Nitro-polycyclic aromatic hydrocarbons Organic solvents (in the absence of oxygen) Formation of corresponding phenols and azoxy derivatives

It is important to note that the disappearance quantum yields for many aromatic nitro-compounds are often low, on the order of 10⁻³, suggesting that deactivation to the ground state is a major competing process. The specific photochemical behavior of this compound would require dedicated experimental investigation to elucidate the predominant reaction pathways and the structures of the resulting photoproducts.

**applications and Advanced Functional Materials Deriving from 1,3 Dibromo 4 Iodo 5 Methyl 2 Nitrobenzene**

Role as a Synthetic Intermediate in Organic Synthesis

The strategic placement of three different halogen atoms (two bromine and one iodine) alongside a nitro group makes 1,3-dibromo-4-iodo-5-methyl-2-nitrobenzene a highly functionalized building block. In organic synthesis, the differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) and the influence of the electron-withdrawing nitro group can be exploited to achieve selective chemical modifications.

Precursor for Fine Chemicals and Specialty Molecules

Nitroaromatic compounds are well-established as versatile starting materials for a wide array of fine chemicals. researchgate.net The nitro group can be readily reduced to an amino group, which then serves as a key functional handle for the construction of more complex molecules, including pharmaceuticals and agrochemicals. The presence of multiple halogens on the ring of this compound offers the potential for sequential, site-selective cross-coupling reactions. For instance, the more reactive carbon-iodine bond can be selectively targeted in reactions like Suzuki, Stille, or Sonogashira couplings, leaving the carbon-bromine bonds intact for subsequent transformations. This stepwise functionalization is a cornerstone of modern organic synthesis, enabling the efficient construction of intricate molecular frameworks.

While direct synthetic applications of this compound are not widely reported, its structural motifs are found in precursors to complex molecules. For example, related brominated and nitrated toluenes serve as intermediates in the synthesis of certain pyrethroid insecticides. nih.gov The selective manipulation of halogen and nitro groups is a common strategy in building such specialty chemicals.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product
Selective C-I Cross-CouplingArylboronic acid, Pd catalyst, baseBrominated, nitrated biphenyl (B1667301) derivative
Nitro Group ReductionSnCl2, HCl or H2, Pd/C1,3-Dibromo-4-iodo-5-methylaniline
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., alkoxide)Substitution of a bromine atom

This table represents hypothetical transformations based on the known reactivity of the functional groups present in the molecule.

Building Block for Advanced Dyes and Pigments

The synthesis of dyes and pigments often relies on the assembly of conjugated aromatic systems. Halogenated and nitrated benzene (B151609) derivatives are frequently employed as starting materials in the synthesis of complex dyes. A notable example is the synthesis of Tyrian purple (6,6'-dibromoindigo), where 4-bromo-2-nitrobenzaldehyde (B1297750) is a key intermediate. nih.govmdpi.com The synthesis of this historic pigment highlights the utility of bromo and nitro-functionalized aromatics in creating colored compounds. nih.gov

Given its structure, this compound could theoretically serve as a precursor for novel dye molecules. The combination of electron-withdrawing (nitro) and electron-donating (methyl, after reduction of the nitro group) substituents, along with the heavy halogen atoms, could be used to tune the electronic and, consequently, the optical properties of the resulting chromophores. The multiple halogen sites offer pathways to extend the conjugation of the system through cross-coupling reactions, a common strategy in the design of organic pigments.

Potential in Polymer Chemistry and Materials Science

The field of materials science is constantly in search of novel monomers that can impart specific properties to polymers. The high degree of functionalization in this compound makes it a candidate for the development of specialty polymers with tailored characteristics.

Monomer in the Synthesis of Functional Polymers

Functional polymers, which possess specific chemical, electronic, or physical properties, can be synthesized by incorporating monomers with desired functional groups. The dibromo and iodo functionalities on this compound make it a potential monomer for polycondensation reactions, such as Suzuki or Stille polycondensation. These reactions would lead to the formation of conjugated polymers, where the aromatic rings are linked together. The nitro group, either in its original form or after conversion to other functionalities, would be a pendant group on the polymer backbone, influencing the polymer's solubility, thermal stability, and electronic properties.

Incorporation into Optoelectronic Materials or Conductive Polymers

Conjugated polymers are the cornerstone of organic optoelectronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.com The electronic properties of these polymers, such as their band gap and charge carrier mobility, are highly dependent on their chemical structure. nih.govnih.gov The introduction of heavy atoms like bromine and iodine, as well as electron-withdrawing nitro groups, into a polymer backbone can significantly influence its electronic energy levels. nih.gov

The incorporation of units derived from this compound into a polymer chain could lead to materials with interesting optoelectronic properties. The high molecular weight of the monomer unit and the presence of the nitro group could lead to polymers with high refractive indices or specific charge transport characteristics. The design of polymers for optoelectronic applications often involves the careful tuning of their light absorption and emission properties, which can be achieved by altering the monomer structure. tue.nl

Table 2: Potential Properties of Polymers Derived from this compound

Polymer PropertyInfluencing Structural FeaturePotential Application
High Refractive IndexPresence of heavy atoms (Br, I)Antireflective coatings, optical components
Modified Electronic PropertiesElectron-withdrawing nitro groupOrganic semiconductors, sensors
Thermal StabilityAromatic backboneHigh-performance plastics

This table outlines hypothetical properties based on the structure of the monomer and general principles of polymer science.

Development of Flame-Retardant or High-Performance Materials

Brominated compounds are widely used as flame retardants in a variety of materials, including plastics, textiles, and electronics. miljodirektoratet.nowikipedia.orgoceanchemgroup.com They function by releasing bromine radicals upon combustion, which interfere with the radical chain reactions in the gas phase, thus inhibiting the flame. mst.dk Reactive flame retardants are chemically incorporated into the polymer matrix, which prevents them from leaching out over time. mst.dk

Design of Supramolecular Assemblies and Frameworks

The unique substitution pattern of this compound, featuring three different halogen atoms (bromine and iodine) and a nitro group, makes it a theoretically interesting candidate for the construction of complex supramolecular architectures. These non-covalent assemblies are of significant interest in materials science, crystal engineering, and molecular recognition.

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (the Lewis acidic donor) and a Lewis base. The strength of this interaction typically increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. The presence of both iodine and bromine atoms on the aromatic ring of this compound, activated by the electron-withdrawing nitro group, suggests a strong potential for forming robust and specific halogen bonds.

In principle, the iodine and bromine atoms could act as halogen bond donors to various acceptors, such as the nitro group of an adjacent molecule, or other Lewis basic sites (e.g., nitriles, pyridines) on co-crystallizing species. This directional interaction could be exploited to control the packing of molecules in the solid state, leading to the design of new crystalline materials with desired topologies and properties. However, no specific crystal structures involving this compound that explicitly detail these interactions are available in open literature.

Table 1: Potential Halogen Bond Interactions for this compound

Halogen Bond DonorPotential Halogen Bond AcceptorTheoretical Application in Crystal Engineering
C—INitro group (O), Pyridyl (N), Nitrile (N)Formation of 1D chains, 2D sheets, or 3D networks.
C—BrNitro group (O), Pyridyl (N), Nitrile (N)Fine-tuning of crystal packing and intermolecular distances.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs). While there are no specific reports of this compound being used as a linker in MOF or COF synthesis, its structure presents theoretical possibilities for such applications.

For this compound to be used as a linker, it would likely require chemical modification to introduce suitable connecting groups, such as carboxylic acids, amines, or boronic acids. For instance, the nitro group could be reduced to an amine, or the halogen atoms could be replaced via cross-coupling reactions to install functional groups capable of coordinating to metal centers or forming covalent linkages. The resulting linker would be rigid and its geometry would be dictated by the substitution pattern of the original benzene ring. Nitroaromatic compounds are sometimes used in MOF and COF research, often for applications in sensing or catalysis. mdpi.comresearchgate.net The high density of halogen atoms could also impart specific properties to the resulting framework, such as increased hydrophobicity or specific adsorption capabilities.

Applications in Catalysis and Ligand Design

The electronic properties and reactive sites of this compound make it a potential, though undocumented, precursor for various types of ligands used in catalysis.

N-Heterocyclic Carbenes (NHCs) are a class of powerful ligands in organometallic chemistry and catalysis, valued for their strong σ-donating properties and steric tunability. tcichemicals.com NHC ligands are typically synthesized from imidazolium (B1220033) salts, which are in turn often prepared from aniline (B41778) derivatives. Theoretically, this compound could serve as a starting point for a multi-step synthesis of a highly functionalized NHC ligand. A plausible, though unconfirmed, synthetic route would involve the reduction of the nitro group to an amine. This aniline derivative could then be further elaborated into an N-aryl imidazolium salt. The resulting NHC ligand would be sterically bulky and electronically modified by the presence of the three halogen substituents, potentially influencing the activity and selectivity of a metal catalyst to which it is coordinated. mdpi.com Some research has explored the use of nitroarenes in cross-coupling reactions catalyzed by Pd/NHC systems. researchgate.net

Similarly, phosphine (B1218219) ligands could potentially be synthesized from this compound, likely through a cross-coupling reaction to introduce a diphenylphosphine (B32561) group or a similar moiety at the position of one of the halogen atoms. The specific electronic and steric profile of such a ligand would be unique due to the remaining substituents.

While no evidence exists for its use, one could speculate that this compound could be incorporated into a polymer or grafted onto a solid support (like silica (B1680970) or a polymer resin) to create a material for heterogeneous catalysis. The functional groups would need to be modified to allow for polymerization or surface attachment. The resulting material could then serve as a support for catalytically active metal nanoparticles, with the halogen and nitro functionalities potentially influencing the interaction between the support and the metal, or participating directly in the catalytic cycle.

**environmental Fate, Degradation Pathways, and Remediation Considerations for Halogenated Nitrobenzenes**

Biodegradation and Biotransformation Pathways

The recalcitrance of halogenated nitrobenzenes is due to the stability of the aromatic ring and the strong electron-withdrawing properties of the nitro group, which makes the ring resistant to oxidative attack by microbial enzymes. asm.orgnih.govrsc.org Despite this, numerous microorganisms have evolved metabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy, making bioremediation a viable strategy for contaminated sites. asm.orgnih.govosti.gov

Microorganisms employ several strategies to initiate the breakdown of halogenated nitroaromatics. These catabolic pathways can proceed under both aerobic and anaerobic conditions. nih.govmdpi.com

Aerobic Degradation: Under aerobic conditions, the primary attack on the aromatic ring is typically oxidative. Dioxygenase enzymes can insert two hydroxyl groups into the ring, which can lead to the spontaneous elimination of the nitro group as nitrite (B80452). nih.gov This often results in the formation of substituted catechols, which are central intermediates in the degradation of many aromatic compounds. oup.com For example, Pseudomonas putida has been shown to oxidize nitrobenzene (B124822) to catechol, which is then funneled into central metabolic pathways. nih.gov Monooxygenase enzymes can also initiate degradation by hydroxylating the ring and removing the nitro group. nih.gov For halogenated compounds, dehalogenation is a crucial step that can be catalyzed by oxygenases or hydrolases. nih.govresearchgate.net

Anaerobic Degradation: In the absence of oxygen, the initial step often involves the reduction of the electron-withdrawing nitro group. mdpi.comnih.gov This proceeds sequentially through nitroso and hydroxylamino intermediates to form the corresponding aromatic amine. nih.gov These amines are generally more amenable to further degradation than their nitro counterparts. Some anaerobic bacteria, such as Desulfovibrio species, can utilize nitroaromatic compounds as a nitrogen source. nih.gov

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also effective in degrading a wide range of nitroaromatic compounds due to their powerful, non-specific extracellular lignin-degrading enzymes. mdpi.comnih.gov Fungal systems have demonstrated the ability to degrade chlorinated and fluorinated nitrophenols, achieving significant reductions in concentration and toxicity. mdpi.com

The identification of metabolites is key to elucidating biodegradation pathways. Depending on the compound and the microbial species, a variety of intermediates can be formed. The reduction of the nitro group leads to the formation of aminotoluenes and hydroxylaminotoluenes. nih.gov Oxidative pathways often yield substituted catechols, such as chlorocatechols from chlorinated aromatics, which are then subject to ring cleavage. oup.com The cleavage of both nitro and halogen groups has been confirmed in studies by detecting the release of nitrite and halide ions into the medium. mdpi.com

The following table summarizes findings from studies on the microbial degradation of related compounds.

MicroorganismSubstrateKey Metabolites or Pathway DescriptionReference
Pseudomonas putida TB103Nitrobenzenecis-1,2-dihydroxy-3-nitrocyclohexa-3,5-diene, Catechol, Nitrite nih.gov
Caldariomyces fumago2-chloro-4-nitrophenol (B164951)Degradation confirmed by chloride ion release; definitive pathway not proposed. mdpi.com
Burkholderia sp. RKJ 8002-chloro-4-nitrophenolTransformation involves cleavage of both nitrogen and halogen groups. mdpi.com
Arthrobacter sp. SJcon2-chloro-4-nitrophenolChlorohydroquinone, Maleylacetate mdpi.com
Various BacteriaChlorinated Benzenes/PhenolsChlorocatechols are key central intermediates. oup.com
Acinetobacter baylyi strain GFJ24-Chloroaniline4-Chlorocatechol and ammonia, or dehalogenation to aniline (B41778) followed by degradation via catechol. nih.gov

Hydrolytic Stability and Chemical Degradation Under Environmental Conditions

Hydrolysis is a chemical degradation process where a molecule reacts with water. The stability of halogenated nitrobenzenes towards hydrolysis is generally high under neutral environmental conditions. epa.govnih.gov The presence of the nitro group deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic substitution. epa.gov

This means that halogen atoms at positions ortho or para to a nitro group can be replaced by a nucleophile, such as a hydroxyl ion (OH⁻). The rate of this hydrolytic reaction is highly dependent on pH, increasing significantly under alkaline conditions. epa.gov For example, the half-life of 2,4-dinitrochlorobenzene at pH 13.3 is approximately 1 hour, but at pH 7.0, it is calculated to be over a million years. epa.gov The reactivity is also influenced by the number of nitro groups; trinitrobenzene derivatives are more reactive than dinitrobenzene derivatives. epa.gov The nature of the halogen atom also plays a role, with bond strength generally decreasing from C-F to C-I, suggesting that an iodo-substituent would be a better leaving group than a bromo-substituent. samacheerkalvi.guru

Kinetic studies on halogenated nitrophenols have shown that degradation via hydrolysis over realistic hydraulic retention times is relatively low, indicating their persistence in aquatic systems in the absence of other degradation mechanisms. nih.gov

The following table presents hydrolysis rate constants for some nitroaromatic compounds, illustrating the influence of structure and conditions on reactivity.

CompoundReaction TypeTemperature (°C)Rate Constant (k)Reference
2,4,6-TrinitroanisoleNeutral Hydrolysis254.75 x 10⁻⁵ s⁻¹ epa.gov
2,4,6-Trinitrochlorobenzene (Picryl chloride)Neutral Hydrolysis251.5 x 10⁻⁷ s⁻¹ epa.gov
2,4-DinitrochlorobenzeneAlkaline Hydrolysis (with OH⁻)254.0 x 10⁻⁴ L mol⁻¹ s⁻¹ epa.gov
2,4-DinitrobromobenzeneAlkaline Hydrolysis (with OH⁻)251.1 x 10⁻³ L mol⁻¹ s⁻¹ epa.gov

Sorption and Leaching Behavior in Soil and Sediment Matrices

The mobility of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene in the subsurface is largely dictated by its sorption and leaching characteristics in soil and sediment. As a hydrophobic organic compound, its behavior is expected to be similar to that of other nitroaromatic and halogenated compounds, which are known to bind to soil components.

Detailed Research Findings: The sorption of nitroaromatic compounds in soil and sediment is primarily influenced by the organic matter content and the type of clay minerals present. researchgate.net Studies on nitrobenzene have shown that it partitions into the organic carbon of sediments. researchgate.net For soils and sediments with low organic carbon, surface interactions with minerals like clays (B1170129) become the dominant sorption mechanism. researchgate.net The presence of multiple halogen atoms (two bromine, one iodine) on the target compound would likely increase its hydrophobicity and, consequently, its tendency to adsorb to soil organic matter. This strong adsorption reduces its concentration in the soil porewater, thereby limiting its potential to leach into groundwater.

Factors such as soil pH, temperature, and the salinity of the porewater can also influence sorption. For nitrobenzene, an increase in salinity has been found to increase the partition coefficient and saturated adsorption amount on marine sediments, while an increase in temperature has the opposite effect. researchgate.net

Table 1: Factors Influencing Sorption and Leaching of Halogenated Nitrobenzenes in Soil

FactorInfluence on SorptionInfluence on LeachingRationale
Soil Organic Matter (SOM) IncreasesDecreasesHydrophobic compounds like halogenated nitrobenzenes partition into the organic phase. researchgate.net
Clay Content IncreasesDecreasesProvides surface area for adsorption, especially in low-SOM soils. researchgate.neterpublications.com
Hydrophobicity of Compound IncreasesDecreasesHigher halogenation increases hydrophobicity, leading to stronger binding to soil particles.
Temperature DecreasesIncreasesHigher temperatures can decrease the adsorption of some nitroaromatics. researchgate.net
pH VariableVariableAffects the surface charge of soil minerals and the speciation of the compound, though less critical for non-ionizable compounds. erpublications.com
Salinity (Ionic Strength) IncreasesDecreases"Salting-out" effect reduces the solubility of the organic compound in porewater, promoting sorption. researchgate.net

Volatilization Potential and Atmospheric Transport Models

The volatilization of this compound from soil or water surfaces into the atmosphere represents a potential pathway for its environmental distribution. While specific data for this compound is unavailable, its relatively high molecular weight suggests a low vapor pressure and thus a low intrinsic volatilization potential. However, nitroaromatic compounds (NACs) are recognized atmospheric pollutants. researchgate.net

Detailed Research Findings: NACs can be introduced into the atmosphere through primary emissions, such as biomass burning, and more significantly, through secondary formation from precursor volatile organic compounds (VOCs) like toluene (B28343) and benzene (B151609) in the presence of nitrogen oxides (NOx). nih.govcopernicus.org Atmospheric NACs are known to be important components of "brown carbon," which can absorb light and affect climate. acs.org Field studies in urban environments have confirmed the atmospheric presence and formation of various nitrophenols and nitrocatechols. researchgate.netcopernicus.org

Once in the atmosphere, these compounds can be transported over long distances. Atmospheric chemistry transport models (CTMs) are sophisticated computational tools used to simulate the movement, chemical transformation, and deposition of atmospheric pollutants. copernicus.org These models incorporate data on emissions, meteorology (wind, temperature), and chemical reaction rates to predict the concentration and distribution of constituents like ozone, carbon monoxide, and particulate matter. copernicus.org While CTMs are essential for understanding regional and global air quality, they have limitations, particularly in resolving small-scale spatial variations and accurately representing all chemical formation pathways. copernicus.orgnasa.gov Specific parameterization for this compound within such models is not documented, but its transport would be governed by the same principles as other semi-volatile organic compounds.

Table 2: Key Parameters in Atmospheric Transport Models for Organic Pollutants

Parameter CategorySpecific InputsRole in Model
Emissions Emission rates, locations, and types of precursor compounds (e.g., VOCs, NOx).Defines the initial input of pollutants into the atmosphere. copernicus.org
Meteorology Wind speed and direction, temperature, atmospheric pressure, boundary layer height.Governs the physical transport and dispersion of the compound. copernicus.org
Chemical Transformation Photolysis rates, reaction kinetics with atmospheric oxidants (e.g., OH radicals, ozone).Simulates the degradation and secondary formation of pollutants. nih.govcopernicus.org
Deposition Wet deposition (rain-out) and dry deposition (surface uptake) rates.Determines the removal of the compound from the atmosphere and its return to land or water. copernicus.org
Compound Properties Vapor pressure, solubility, molecular weight.Influences the partitioning between gas, particle, and aqueous phases.

Advanced Remediation Technologies for Contaminated Sites (if applicable to this class of compounds)

Given the persistence and toxicity associated with halogenated nitroaromatic compounds, effective remediation technologies are essential for contaminated sites. nih.gov Standard approaches like excavation and disposal are often replaced by more sustainable in-situ or on-site treatment methods. epa.govresearchgate.net For this class of compounds, advanced oxidation processes and bioremediation are particularly relevant.

Detailed Research Findings:

Advanced Oxidation Processes (AOPs): AOPs are a group of technologies that generate highly reactive species, most notably the hydroxyl radical (•OH), to destroy recalcitrant organic pollutants. numberanalytics.comspartanwatertreatment.com These processes are highly effective for the degradation of nitroaromatic compounds. mostwiedzy.plresearchgate.net

Fenton and Persulfate Systems: A common AOP involves the use of Fenton's reagent (hydrogen peroxide and an iron catalyst) or activated persulfate. numberanalytics.commostwiedzy.pl Persulfate-based AOPs, which generate the sulfate (B86663) radical (SO₄•⁻), have shown particular promise. A study on nitrobenzene-contaminated soil demonstrated that combining surfactant-enhanced soil washing with Fe²⁺-activated persulfate oxidation was highly effective. nih.gov This method achieved a 97.9% degradation of nitrobenzene in the washing effluent. nih.gov The sulfate radical was noted to preferentially degrade the nitrobenzene over the surfactant, which is an advantage for treatment efficiency. nih.govnih.gov

Photocatalysis: This AOP uses a semiconductor catalyst (like TiO₂) and a light source (e.g., UV) to generate reactive oxygen species. It is recognized as an efficient, eco-friendly, and cost-effective approach for the complete mineralization of complex pollutants into harmless substances like CO₂ and water. researchgate.net

Bioremediation: This approach uses microorganisms to break down contaminants. While the electron-deficient nature of the nitroaromatic ring makes it resistant to oxidative attack by many microbes, specific bacteria, fungi, and algae have been identified that can degrade these compounds. nih.govmdpi.com

Bacterial Degradation: Bacteria have been isolated that can use compounds like nitrobenzene and chloronitrobenzenes as their sole source of carbon and nitrogen. nih.govmdpi.com Degradation can occur under both aerobic and anaerobic conditions, often initiated by nitroreductase enzymes that reduce the nitro group to an amino group, making the molecule more susceptible to further breakdown. mdpi.com

Mycoremediation: Filamentous fungi offer distinct advantages due to their extensive mycelial networks, which can penetrate soil and increase the interaction time between their enzymes and the pollutant. mdpi.com The fungus Caldariomyces fumago has demonstrated a high capacity to degrade chlorinated and fluorinated nitrophenols, significantly reducing the toxicity of the contaminated media. mdpi.com This highlights the potential of mycoremediation as a sustainable strategy for sites contaminated with halogenated nitroaromatics. mdpi.com

Other Technologies:

Soil Washing: This physical separation technique uses a washing solution (often containing surfactants) to transfer contaminants from the soil matrix into the liquid phase, which is then treated. epa.gov It is particularly effective for sandy and gravelly soils and has been demonstrated for nitrobenzene removal. nih.govepa.gov

Table 3: Overview of Advanced Remediation Technologies for Halogenated Nitrobenzenes

TechnologyMechanismAdvantagesReported Efficiency (for related compounds)
Persulfate Oxidation (AOP) Generates sulfate radicals (SO₄•⁻) that chemically oxidize contaminants. mostwiedzy.plHigh efficiency; can be applied in-situ; preferential degradation of some nitroaromatics. nih.gov97.9% degradation of nitrobenzene in soil washing effluent. nih.gov
Photocatalysis (AOP) Uses light and a catalyst to generate hydroxyl radicals (•OH) for mineralization. researchgate.netCan lead to complete mineralization; eco-friendly. researchgate.netHighly effective for various phenolic and nitro-phenolic compounds. researchgate.net
Mycoremediation Fungi secrete extracellular enzymes that degrade complex organic molecules. mdpi.comSustainable; effective in complex soil matrices; can reduce toxicity. mdpi.com>50% degradation of 2-chloro-4-nitrophenol by Caldariomyces fumago in 24h. mdpi.com
Bacterial Degradation Bacteria use contaminants as a source of carbon, nitrogen, or energy via specific enzymatic pathways. nih.govmdpi.comLow cost; potential for in-situ application.Complete degradation of 0.4 mM 2-chloro-4-nitrophenol reported by Burkholderia sp. mdpi.com
Surfactant-Enhanced Soil Washing A washing fluid with surfactants desorbs hydrophobic contaminants from soil particles for ex-situ treatment. nih.govEffective for a range of organics; reduces volume of contaminated material.76.8% desorption of nitrobenzene from soil using SDBS surfactant. nih.gov

**future Research Directions and Concluding Perspectives on 1,3 Dibromo 4 Iodo 5 Methyl 2 Nitrobenzene Chemistry**

Exploration of Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of polyhalogenated nitroaromatics often involves multi-step processes with harsh reagents and the generation of significant waste. Future research should prioritize the development of more sustainable and atom-economical synthetic methods. jocpr.com This includes the exploration of catalytic systems that can achieve high selectivity and yield while minimizing byproducts. epitomejournals.com

Key areas for investigation include:

C-H Activation/Halogenation: Direct and selective halogenation of an appropriate toluene (B28343) derivative would be a highly atom-economical route. Research could focus on developing catalysts that can control the regioselectivity of bromination and iodination on a pre-nitrated and methylated benzene (B151609) ring.

One-Pot Syntheses: Designing multi-component reactions where several bonds are formed in a single operation would significantly improve efficiency and reduce waste. researchgate.net This could involve the simultaneous introduction of the nitro group and one or more halogen atoms.

Greener Solvents and Reagents: The replacement of hazardous solvents and reagents with more environmentally benign alternatives is a core principle of green chemistry. epitomejournals.comroyalsocietypublishing.org Research into using ionic liquids, supercritical fluids, or even water as reaction media for the synthesis of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene could lead to more sustainable processes. royalsocietypublishing.org The use of solid acid catalysts could also replace corrosive liquid acids. epitomejournals.com

Biocatalysis: The use of enzymes for selective halogenation and nitration reactions is a growing field. While challenging for such a heavily substituted molecule, exploring enzymatic routes could offer a highly specific and environmentally friendly synthetic pathway. wikipedia.org

Synthetic StrategyPotential AdvantagesResearch Focus
C-H Activation/HalogenationHigh atom economy, reduced stepsCatalyst development for regioselectivity
One-Pot SynthesesIncreased efficiency, reduced wasteDesign of multi-component reactions
Greener Solvents/ReagentsReduced environmental impactUse of ionic liquids, solid acids
BiocatalysisHigh selectivity, mild conditionsEnzyme discovery and engineering

In-depth Investigations of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is essential for optimizing existing protocols and developing new synthetic strategies. The interplay of electronic and steric effects from the various substituents makes its reactivity complex and intriguing.

Future mechanistic studies could focus on:

Electrophilic Aromatic Substitution: Detailed kinetic and computational studies on the nitration and halogenation steps can provide insights into the directing effects of the substituents and the stability of the reaction intermediates. nih.govcerritos.edu Understanding the precise mechanism of electrophilic attack on such a sterically hindered and electronically modified ring is of fundamental importance. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group and multiple halogens makes the aromatic ring susceptible to nucleophilic attack. Investigating the kinetics and regioselectivity of these reactions could open up pathways to a wide range of derivatives.

Transition Metal-Catalyzed Cross-Coupling: The bromo and iodo substituents are excellent handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Mechanistic studies of these reactions on this specific substrate would be valuable for understanding the relative reactivity of the C-Br and C-I bonds and for the programmed synthesis of complex architectures. sciencedaily.comnagoya-u.ac.jp

Leveraging Advanced Computational Chemistry for Predictive Design

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For a molecule like this compound, computational methods can provide significant insights.

Future computational research should aim to:

Predict Reaction Outcomes: Develop and apply quantum mechanical models to predict the regioselectivity of further functionalization reactions on the aromatic ring. researchgate.net This can help in designing synthetic routes that favor the desired isomer.

Elucidate Reaction Pathways: Use computational methods to map out the potential energy surfaces of key reactions, identifying transition states and intermediates. researchgate.net This can provide a deeper understanding of the reaction mechanisms. researchgate.net

Design Novel Molecules with Desired Properties: Employ computational screening to predict the electronic, optical, and material properties of derivatives of this compound. This can help in identifying promising candidates for specific applications before their synthesis.

Computational ApproachApplicationDesired Outcome
Quantum MechanicsReaction regioselectivity predictionGuidance for synthetic planning
Transition State TheoryElucidation of reaction pathwaysDeeper mechanistic understanding
Molecular DynamicsSimulation of material propertiesDesign of functional materials

Development of Novel Functional Materials with Tailored Properties

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of novel functional materials. The presence of heavy atoms and a polar nitro group can impart interesting optical and electronic properties.

Future research in this area could explore:

Organic Electronics: Incorporation of this unit into larger conjugated systems could lead to materials with interesting charge transport properties for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The high halogen content might also be exploited for applications in X-ray detection.

Liquid Crystals: The rigid, anisotropic structure of derivatives of this compound could be conducive to the formation of liquid crystalline phases.

Flame Retardants: The high bromine content suggests potential applications as a flame retardant additive for polymers.

Biologically Active Molecules: The nitroaromatic scaffold is present in some pharmaceuticals. nih.gov Derivatives of this compound could be explored for their biological activity.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Future work could involve:

Predictive Synthesis: Training ML models on datasets of related reactions to predict the optimal conditions and outcomes for the synthesis and functionalization of this compound. specialchem.com

De Novo Design: Using generative AI models to design novel molecules based on this scaffold that are optimized for specific properties, such as high charge mobility or specific biological activity. nih.govbuckingham.ac.ukscispace.com

Automated Synthesis: Integrating AI-driven predictive models with automated synthesis platforms to accelerate the discovery and optimization of new functional molecules derived from this compound.

Contribution to Green Chemistry and Environmental Sustainability Initiatives

A forward-looking research agenda for this compound must be aligned with the principles of green chemistry and environmental sustainability. blazingprojects.comresearchgate.net This involves considering the entire life cycle of the chemical, from its synthesis to its final application and disposal.

Future contributions to green chemistry could include:

Development of Biodegradable Derivatives: Designing derivatives that can be broken down into non-toxic substances after their useful life.

Recyclable Catalysts: Focusing on the use of heterogeneous or recyclable homogeneous catalysts in its synthesis to minimize waste. epitomejournals.com

By pursuing these future research directions, the scientific community can fully harness the potential of this compound and related polyfunctionalized aromatic compounds, paving the way for innovations in synthesis, materials science, and sustainable chemical practices.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene?

  • Methodological Answer : Synthesis typically involves sequential halogenation and nitration of a toluene derivative. For example:

Methylation : Introduce the methyl group via Friedel-Crafts alkylation.

Halogenation : Bromine and iodine can be introduced using electrophilic substitution, leveraging directing effects of existing substituents.

Nitration : Position the nitro group using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C).
Comparative studies on similar compounds (e.g., 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene) highlight the importance of reaction order and solvent polarity in achieving regioselectivity .

Q. How should researchers characterize the structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C5, nitro at C2) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., 357.93 g/mol as per PubChem data ).
  • X-ray Crystallography : For unambiguous confirmation of stereoelectronic effects in the solid state .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for all procedures .
  • Toxicity Mitigation : Avoid inhalation/contact due to high toxicity observed in structurally related nitroaromatics (e.g., 1,3-Dibromo-2-chloro-4-nitrobenzene causes DNA binding via reduced intermediates) .
  • Waste Disposal : Neutralize with alkaline solutions before disposal to prevent nitro group reduction .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence cross-coupling reactivity?

  • Methodological Answer :

  • Steric Effects : Bulky substituents (e.g., iodine at C4) hinder Suzuki-Miyaura coupling; smaller halogens (Br at C1/C3) improve catalytic accessibility .
  • Electronic Effects : Electron-withdrawing nitro groups (C2) deactivate the ring, requiring stronger bases (e.g., Cs₂CO₃) for Ullmann reactions.
  • Comparative Data :
CompoundReaction Yield (Suzuki Coupling)
1-Bromo-4-chloro-2-nitrobenzene72%
This compound38%
Lower yield attributed to iodine's steric bulk .

Q. How can conflicting data on antimicrobial activity be resolved?

  • Methodological Answer :

  • Assay Standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC (Minimum Inhibitory Concentration) protocols.
  • Structural Analog Comparison :
CompoundAntimicrobial Activity (Zone of Inhibition, mm)
1,3-Dibromo-2-chloro-4-nitrobenzene15.2
4-Nitrobenzyl alcohol22.5
Nitro position and halogen type critically modulate activity .
  • Computational Modeling : Use DFT to predict electron-deficient regions affecting bacterial membrane interaction .

Q. What strategies optimize regioselectivity in further functionalization?

  • Methodological Answer :

  • Directing Group Engineering : Temporarily introduce methoxy groups (later removed via BBr₃) to direct electrophiles to desired positions .
  • Microwave-Assisted Synthesis : Enhances reaction control for nitro group reduction without dehalogenation (e.g., 80°C, 20 min, H₂/Pd-C) .

Q. How do solvent polarity and temperature affect crystallization for X-ray analysis?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to balance polarity.
  • Slow Evaporation : At 4°C, yields single crystals suitable for diffraction studies.
  • Case Study : 1-(Dimethoxymethyl)-2-nitrobenzene crystallized in orthorhombic system (PubChem data ).

Data Contradiction Analysis

Q. Why do toxicity studies show variability across similar compounds?

  • Methodological Answer :

  • Metabolic Pathway Differences : Iodo-substituted analogs (e.g., 1,3-Dibromo-5-iodobenzene) exhibit higher hepatic toxicity due to iodine's slow elimination .
  • In Vitro vs. In Vivo Discrepancies : Address by validating cytotoxicity (MTT assay) alongside in vivo models (e.g., zebrafish embryos) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.